(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride
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Overview
Description
“®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride” is a chemical compound with the molecular formula C11H15NO2.HCl . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride” is represented by the SMILES string: CCCC@HOCO2)N.Cl . The InChI representation is: InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.70 . It has a boiling point of 326.6ºC at 760mmHg .Scientific Research Applications
Therapeutic Potential in Psychiatry
(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride, part of the racemic mixture of MDMA, has garnered interest in recent years for its potential therapeutic benefits, especially as an adjunct to psychotherapy. Research suggests that the R(-) enantiomer of MDMA could offer therapeutic benefits similar to the racemic mixture but with a reduced side effect profile. This indicates a potential for improved therapeutic interventions in psychiatric and behavioral disorders, emphasizing the importance of exploring individual enantiomers for their unique effects and therapeutic indices (Pitts et al., 2018).
Neurochemical Insights
Studies have extensively documented the neurochemical effects of MDMA and its derivatives, including the R(-) enantiomer. MDMA is known for its ability to release serotonin and dopamine, which contributes to its psychoactive effects as well as its therapeutic potential. Understanding the specific interactions and effects of the R(-) enantiomer could lead to targeted treatments with minimized risks, underscoring the relevance of this compound in neuropharmacology research (McKenna & Peroutka, 1990).
Environmental Fate and Behavior of Related Compounds
While not directly related to the therapeutic applications, research into the environmental fate and behavior of structurally similar compounds, such as parabens, provides insight into the broader context of chemical safety and environmental impact. This includes studies on biodegradability and potential endocrine-disrupting effects of related chemicals, offering a comprehensive view of the implications of chemical use beyond direct human health effects (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary targets of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride are currently unknown. This compound is a product for proteomics research
Mode of Action
As a proteomics research product
Biochemical Pathways
The compound is structurally related to 3,4-methylenedioxyphenylisopropylamine (MDA) analogs
Properties
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFJKLPESJUDV-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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